4-Hydroxyadamantan-2-one
Overview
Description
4-Hydroxyadamantan-2-one is a polycyclic ketone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol . It is a derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts significant stability and makes this compound an interesting subject for various scientific studies.
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes a ritter reaction with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid . This reaction yields diastereoisomeric products .
Biochemical Pathways
It has been shown that the compound can undergo a ritter reaction, leading to the formation of diastereoisomeric products . This suggests that 4-Hydroxyadamantan-2-one may interact with enzymes involved in these reactions, potentially affecting related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyadamantan-2-one can be synthesized through several methods. One common approach involves the oxidation of adamantanone using cytochrome P-450 CAM in cell-free experiments . Another method includes the Ritter reaction, where this compound reacts with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often involves the use of organic solvents such as hexane, chloroform, carbon tetrachloride, and toluene . The process typically includes gas liquid chromatography for monitoring residual organic solvents to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyadamantan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 CAM can catalyze the formation of 5-hydroxyadamantan-2-one from adamantanone.
Ritter Reaction: In the presence of acetonitrile, boron trifluoride-ether complex, and trifluoroacetic acid, this compound yields diastereoisomeric products.
Major Products: The major products formed from these reactions include diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes .
Scientific Research Applications
4-Hydroxyadamantan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4(e)-Hydroxyadamantan-2-one: A stereoisomer of 4-Hydroxyadamantan-2-one.
5-Hydroxyadamantan-2-one: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its stability and reactivity make it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-hydroxyadamantan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHZLHGRJCMNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336389 | |
Record name | 4-Hydroxyadamantan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-43-3 | |
Record name | 4-Hydroxyadamantan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-hydroxyadamantan-2-one be used to synthesize other, potentially bioactive, compounds?
A1: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it undergoes the Ritter reaction, which allows for the introduction of an amide group. This reaction is particularly interesting for accessing a variety of substituted adamantane derivatives. [, ]
Q2: Why is there interest in synthesizing compounds based on the adamantane skeleton?
A2: Adamantane derivatives are known to exhibit a range of pharmacological and antiviral properties. [] Therefore, exploring new synthetic routes to modify the adamantane framework, such as utilizing this compound as a starting material, holds promise for discovering novel compounds with potential therapeutic applications.
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